molecular formula C22H27N3O4 B278175 Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B278175
M. Wt: 397.5 g/mol
InChI Key: AYOHEJLRHFBCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate, also known as MPMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate involves the inhibition of tubulin polymerization, which is essential for cell division. Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in the arrest of the cell cycle and induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to have a low toxicity profile and high selectivity towards cancer cells. In addition to its anticancer properties, Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, suggesting that it may have therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, the synthesis of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex process that requires specialized equipment and expertise. Additionally, the stability of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate in biological systems is still under investigation, which may limit its use in certain experiments.

Future Directions

Future research on Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate could focus on optimizing its synthesis process to improve yield and purity. Additionally, the potential of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate as an anti-inflammatory agent could be further investigated in preclinical models. The use of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate in combination with other anticancer agents could also be explored to enhance its therapeutic efficacy. Finally, the pharmacokinetics and pharmacodynamics of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate in vivo need to be further characterized to determine its suitability for clinical trials.

Synthesis Methods

The synthesis of Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate involves the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with 2-(4-methylphenoxy)acetyl chloride and subsequent esterification with methyl alcohol. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.

properties

Product Name

Methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-16-4-7-18(8-5-16)29-15-21(26)23-19-14-17(22(27)28-3)6-9-20(19)25-12-10-24(2)11-13-25/h4-9,14H,10-13,15H2,1-3H3,(H,23,26)

InChI Key

AYOHEJLRHFBCLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Origin of Product

United States

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